4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol
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Overview
Description
4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol is a compound that features a pyrazole ring substituted with an amino group and a phenol group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of both amino and phenol groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol typically involves the reaction of 3-amino-1H-pyrazole with a suitable phenol derivative. One common method is the nucleophilic substitution reaction where the amino group of the pyrazole attacks the electrophilic carbon of a phenol derivative, leading to the formation of the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the phenol group can participate in various interactions, including π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the phenol group.
4-Amino-1H-pyrazole: Similar structure but lacks the phenol group.
5-Amino-3-methyl-1H-pyrazole: Similar structure but with a different substitution pattern.
Uniqueness
The presence of both amino and phenol groups in 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol makes it unique compared to other pyrazole derivatives.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[(3-aminopyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-10-5-6-13(12-10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12) |
InChI Key |
JUPNSNSXDCRLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)O |
Origin of Product |
United States |
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